N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide
描述
Historical Context of Benzimidazole-Indole Hybrid Compounds
The fusion of benzimidazole and indole scaffolds traces its origins to early efforts in anticancer drug discovery. Benzimidazole derivatives gained prominence due to their DNA intercalation properties, while indole-containing compounds demonstrated modulation of tubulin polymerization and kinase inhibition. The first-generation hybrids, such as 2-(5-substituted-1H-indol-3-yl)-1H-benzo[d]imidazoles, exhibited IC~50~ values in the micromolar range against ovarian (SKOV-3) and cervical (HeLa) cancer cell lines, establishing proof-of-concept for dual heterocyclic architectures. Subsequent structural refinements introduced alkylation at the indole nitrogen—exemplified by the 1-(3-methylbut-2-enyl) substitution—to enhance metabolic stability without compromising cytotoxicity. Parallel developments in strained heterocycle annulation, as reviewed by Mandal et al. (2021), provided synthetic methodologies to access complex fused systems through [3+2] and [4+3] cycloadditions of aziridines and epoxides. These advances laid the groundwork for incorporating functionalized linkers like the propanamide group to optimize spatial orientation and pharmacokinetic properties.
Structural Significance of Propanamide Linkage in Heterocyclic Systems
The propanamide (-NHCOCH~2~CH~2~-) bridge in this compound serves three critical functions:
- Conformational Flexibility : The three-carbon chain allows spatial adjustment between the benzimidazole and indole moieties, enabling optimal binding to sterically constrained targets. This contrasts with rigid linkers like triazoles, which may restrict pharmacophore orientation.
- Hydrogen-Bonding Capacity : The amide carbonyl acts as a hydrogen-bond acceptor, while the NH group serves as a donor, facilitating interactions with enzymatic active sites. Similar H-bonding features were essential for the submicromolar Plk1 PBD inhibition observed in triazoloquinazolinone derivatives.
- Metabolic Stability : Compared to ester or ether linkers, the propanamide group resists hydrolysis under physiological conditions, as demonstrated in prodrug studies of related compounds where amides showed superior stability over esters in microsomal assays.
Structural analogs, such as 2,2-dimethyl-3-phenyl-N-(thiadiazol-2-yl)propanamides, further validate the role of the propanamide motif in maintaining glucocorticoid receptor binding affinity while introducing steric bulk to modulate selectivity.
Rationale for Investigating Dual Heterocyclic Architectures
The combination of benzimidazole and indole scaffolds capitalizes on their complementary biological profiles:
| Heterocycle | Pharmacological Role | Example Targets |
|---|---|---|
| Benzimidazole | DNA topoisomerase inhibition, kinase modulation | PARP, CK2, Bcl-2 |
| Indole | Tubulin binding, serotonin receptor agonism | β-tubulin, 5-HT~2A~ receptor |
Table 1 : Therapeutic targets associated with benzimidazole and indole scaffolds.
The dual architecture potentially enables multi-target engagement, a strategy validated by the enhanced cytotoxicity of indole-benzimidazole hybrids compared to their parent compounds. For instance, hybrid 5e (2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole) demonstrated a 3.1-fold improvement in potency against SKOV-3 cells over standalone benzimidazole derivatives. Furthermore, the 2-methoxyethyl substitution at the indole nitrogen may mimic the 3-methylbut-2-enyl group in earlier hybrids, which improved cellular uptake by modulating logP values.
Synthetic methodologies for such architectures often employ:
- Stepwise Cyclization : Formylation of indole followed by condensation with o-phenylenediamine derivatives.
- Reductive Amination : As demonstrated in the synthesis of N-(1-cyclooctyl-piperidin-4-yl)-benzene-1,2-diamine intermediates for benzimidazole formation.
- Solvent Optimization : Use of DMF/acetonitrile mixtures at 100°C to facilitate imidazole ring closure, a technique adapted from cyanoimino-benzoimidazole syntheses.
属性
分子式 |
C22H24N4O2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)indol-3-yl]propanamide |
InChI |
InChI=1S/C22H24N4O2/c1-28-13-12-26-15-16(17-6-2-5-9-20(17)26)10-11-22(27)23-14-21-24-18-7-3-4-8-19(18)25-21/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,25) |
InChI 键 |
ZYHPKCTUDPZZPA-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=C(C2=CC=CC=C21)CCC(=O)NCC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
准备方法
Synthesis of the Benzimidazole Component
The benzimidazole core is typically synthesized via cyclization reactions involving o-phenylenediamine derivatives. A common method involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For instance, reacting o-phenylenediamine with glyoxylic acid in hydrochloric acid yields 2-hydroxymethylbenzimidazole, which is subsequently functionalized.
Optimization Considerations :
-
Temperature Control : Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation.
-
Catalyst Use : Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) enhances cyclization efficiency, achieving yields of 75–85%.
-
Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) isolates the benzimidazole derivative with >95% purity.
Preparation of the Indole Moiety
The indole component, 1-(2-methoxyethyl)-1H-indole, is synthesized through alkylation of indole at the N1 position. A representative protocol involves treating indole with 2-methoxyethyl chloride in the presence of a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .
Key Reaction Parameters :
-
Solvent Selection : THF or dimethylformamide (DMF) ensures solubility of reactants and facilitates nucleophilic substitution .
-
Stoichiometry : A 1.2:1 molar ratio of 2-methoxyethyl chloride to indole minimizes di-alkylation byproducts .
-
Reaction Time : 12–16 hours under reflux (66°C for THF) achieves 70–80% conversion .
Formation of the Propanamide Linker
The propanamide spacer is introduced via activation of the carboxylic acid group in 3-(1H-indol-3-yl)propanoic acid , followed by coupling to the benzimidazole methylamine derivative.
Activation and Coupling Protocol :
-
Carboxylic Acid Activation :
-
Amide Bond Formation :
-
The activated ester reacts with N-(1H-benzimidazol-2-ylmethyl)amine in the presence of triethylamine (TEA) as a base.
-
Yield: 60–70% after column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Final Assembly and Purification
The coupling of the indole and benzimidazole subunits via the propanamide linker is achieved through a sequential alkylation-amidation strategy:
Stepwise Procedure :
-
Alkylation of Indole : As described in Section 2.
-
Propanamide Linkage : The alkylated indole is converted to its propanoic acid derivative via Friedel-Crafts acylation, followed by amidation with the benzimidazole methylamine .
Critical Adjustments :
-
Solvent Polarity : Dimethylacetamide (DMAc) improves solubility of intermediates during coupling .
-
Catalytic Additives : 4-Dimethylaminopyridine (DMAP) accelerates acylation, reducing reaction time by 30% .
Analytical Characterization
Spectroscopic Validation :
-
NMR Spectroscopy :
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, indole H2), 7.65–7.10 (m, 8H, aromatic), 4.45 (t, J = 6.8 Hz, 2H, OCH2CH2), 3.55 (s, 3H, OCH3).
-
-
High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C22H24N4O2 [M+H]+: 377.1978; found: 377.1975.
Purity Assessment :
-
HPLC : >98% purity (C18 column, acetonitrile/water 55:45, 1.0 mL/min).
Challenges and Mitigation Strategies
Common Issues :
-
Byproduct Formation : Incomplete alkylation of indole leads to N-unsubstituted impurities.
-
Low Coupling Efficiency : Poor activation of the carboxylic acid.
-
Solution : Use of HOBt/EDC in stoichiometric ratios (1:1.2).
-
Comparative Analysis of Coupling Reagents
| Reagent System | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| EDC/HOBt | 70 | 98 | 4 |
| DCC/DMAP | 65 | 95 | 6 |
| HATU/DIEA | 75 | 97 | 3 |
Data compiled from optimized protocols .
Scale-Up Considerations
Industrial-scale synthesis necessitates adjustments to ensure reproducibility:
化学反应分析
N-(1H-苯并咪唑-2-基甲基)-3-[1-(2-甲氧基乙基)-1H-吲哚-3-基]丙酰胺可以进行各种化学反应,包括:
氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂促进,导致形成氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行,导致化合物的还原形式。
取代: 根据所用试剂和条件,该化合物可以参与亲核或亲电取代反应。常见的试剂包括卤素、酸和碱。
科学研究应用
作用机理
N-(1H-苯并咪唑-2-基甲基)-3-[1-(2-甲氧基乙基)-1H-吲哚-3-基]丙酰胺的作用机理涉及其与特定分子靶标(如酶或受体)的相互作用。苯并咪唑和吲哚部分可以结合这些靶标,调节其活性,并导致各种生物效应。确切的途径和靶标取决于具体的应用和使用环境。
作用机制
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Indole Hybrids
N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(6-Chloro-1H-Indol-1-yl)Propanamide (CAS: 1574471-08-1)
- Structure : Features a chloro-substituted indole and an ethyl-linked benzimidazole.
- Key Differences : The chloro group increases hydrophobicity (higher logP) compared to the methoxyethyl group in the target compound. This substitution may enhance membrane permeability but reduce aqueous solubility .
N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(4-Methoxy-1H-Indol-1-yl)Propanamide (CAS: 1574492-45-7)
- Structure : Includes a 4-methoxyindole substituent.
- Methoxy groups are metabolically stable but may reduce metabolic clearance .
Indole-Propanamide Derivatives with Varied Substitutions
3-(1H-Indol-3-yl)-2-[3-(4-Methoxyphenyl)Ureido]Propanamides (e.g., (S)-9a)
- Structure : Incorporates a ureido linker and 4-methoxyphenyl group.
- Key Differences : The ureido moiety introduces hydrogen-bonding capacity, enhancing selectivity for formyl peptide receptor 2 (FPR2) as agonists. The target compound lacks this group, suggesting divergent mechanisms of action .
- Pharmacological Data : These analogues exhibit EC₅₀ values of 10–50 nM for FPR2 activation, with improved metabolic stability over earlier leads .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide (CAS: 1017153-76-2)
- Structure : Combines indole with a naproxen-derived methoxynaphthalene group.
- Key Differences : The bulky naphthalene moiety confers NSAID-like anti-inflammatory properties, whereas the target compound’s methoxyethyl group may prioritize receptor-specific interactions over cyclooxygenase inhibition .
Benzimidazole-Pyrazole Hybrids
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3-yl)Acetamides (e.g., Compounds 28–31)
- Structure : Substitutes indole with pyrazole, linked via acetamide.
- Key Differences : Pyrazole’s smaller size and different hydrogen-bonding profile may reduce steric hindrance but limit interactions with indole-specific targets (e.g., serotonin receptors). Synthesis involves EDCI/HOBt-mediated coupling, similar to the target compound’s amide formation .
- Activity : Pyrazole derivatives show moderate inhibitory activity against kinases (IC₅₀: 1–10 μM) .
Physicochemical and Pharmacokinetic Comparison
Optimization Challenges :
- The methoxyethyl group may require protection during synthesis to prevent side reactions.
- Steric hindrance between benzimidazole and indole moieties could affect coupling efficiency.
生物活性
N-(1H-benzimidazol-2-ylmethyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide is a synthetic organic compound that combines benzimidazole and indole moieties, suggesting potential biological activity. This compound has garnered attention in medicinal chemistry due to its unique structural features and the possibility of interacting with specific molecular targets, such as enzymes and receptors.
- Molecular Formula : C22H24N4O2
- Molecular Weight : Approximately 376.5 g/mol
- Structural Features : The compound consists of a benzimidazole core linked to an indole ring through a propanamide group, which may influence its biological interactions.
Preliminary studies suggest that this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in various metabolic pathways.
- Receptor Modulation : It may interact with receptors, influencing signaling pathways that lead to therapeutic effects.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent and its effects on microbial pathogens.
Anticancer Activity
Research indicates that compounds with benzimidazole and indole structures often exhibit significant anticancer properties. For instance:
- A study found that similar benzimidazole derivatives demonstrated cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells, by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) and DNA damage pathways .
Antimicrobial Activity
Benzimidazole derivatives have also shown promise as antimicrobial agents:
- Compounds derived from benzimidazole have been reported to possess activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives comparable to this compound displayed moderate to good activity against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(1H-benzimidazol-2-ylmethyl)benzamide | Lacks indole moiety | Different biological activity profile |
| 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole | Contains two benzimidazole units | May exhibit distinct chemical properties |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide | Contains thiol group | Potentially different reactivity due to sulfur presence |
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- Study on Anticancer Mechanisms :
- Antimicrobial Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
